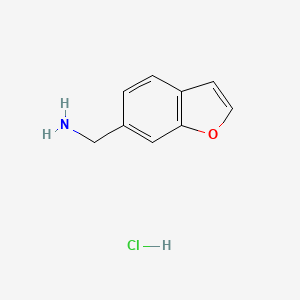

1-Benzofuran-6-ylmethanamine;hydrochloride

Description

BenchChem offers high-quality 1-Benzofuran-6-ylmethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzofuran-6-ylmethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzofuran-6-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-5H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXRKMXLSLRRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Intricate Dance of Structure and Activity: A Technical Guide to Benzofuran-6-ylmethanamine Derivatives

For researchers, medicinal chemists, and drug development professionals, the benzofuran scaffold represents a privileged heterocyclic core, consistently appearing in a multitude of biologically active compounds.[1][2][3][4] Its unique physicochemical properties make it a versatile building block for developing novel therapeutic agents targeting a wide range of diseases, from neurodegenerative disorders to cancer.[2][3][5] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class: benzofuran-6-ylmethanamine derivatives. Our focus will be on understanding how subtle molecular modifications translate into significant changes in biological activity, providing a framework for the rational design of next-generation therapeutics.

The Benzofuran Core: A Foundation for Diverse Pharmacology

Benzofuran, a bicyclic aromatic compound composed of a fused benzene and furan ring, is a common motif in natural products and synthetic molecules with a broad spectrum of pharmacological activities.[2][3][6] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][5][7] The versatility of the benzofuran nucleus lies in its susceptibility to substitution at various positions, allowing for the fine-tuning of its electronic and steric properties to optimize interactions with biological targets.

Decoding the Structure-Activity Relationship of Benzofuran-6-ylmethanamine Derivatives

The therapeutic potential of benzofuran-6-ylmethanamine derivatives is intrinsically linked to their ability to interact with specific biological targets, most notably monoamine transporters and enzymes. The following sections dissect the key structural features that govern this interaction.

The Significance of the 6-Position Aminoalkyl Side Chain

The position of the aminoalkyl side chain on the benzofuran ring is a critical determinant of biological activity. While derivatives with the side chain at the 5-position have been explored, the 6-isomers often exhibit distinct pharmacological profiles. For instance, in the context of monoamine transporter activity, 6-(2-aminopropyl)benzofuran (6-APB) and its N-methylated analog 6-MAPB have been shown to be potent monoamine releasers, similar to MDMA.[8][9]

Key Structural Modifications and Their Impact on Activity

The following table summarizes the key SAR findings for benzofuran-6-ylmethanamine derivatives, focusing on their activity as monoamine oxidase (MAO) inhibitors and monoamine releasers.

| Modification | Effect on Biological Activity | Example(s) | Reference(s) |

| N-Alkylation of the Methanamine | N-methylation can influence potency and selectivity for monoamine transporters. | 6-APB vs. 6-MAPB | [8][9] |

| Extension of the Alkyl Chain | Increasing the length of the alkyl chain can alter the interaction with the target protein. | 6-(2-methylaminobutyl)benzofuran (6-MABB) | [10][11] |

| Stereochemistry of the Side Chain | The stereochemistry of the chiral center on the side chain can significantly impact potency and efficacy. The (S)-enantiomers of 6-MABB are more efficacious releasing agents at SERT, NET, and DAT compared to the (R)-enantiomers.[10][11] | (S)-6-MABB vs. (R)-6-MABB | [10][11] |

| Substitution on the Benzofuran Ring | Substituents on the benzofuran ring, such as sulfonyloxy or benzyloxy groups, can dramatically alter the activity and selectivity towards MAO-A or MAO-B. For example, 6'-sulfonyloxy derivatives show high affinity for MAO-A, while 6'-benzyloxy derivatives are potent MAO-B inhibitors.[12] | 6'-sulfonyloxy and 6'-benzyloxy derivatives | [12] |

Visualizing the SAR: A Conceptual Workflow

The following diagram illustrates the key decision points in the rational design of benzofuran-6-ylmethanamine derivatives based on their intended biological target.

Caption: Rational design workflow for benzofuran-6-ylmethanamine derivatives.

Experimental Protocols

General Synthesis of Benzofuran-6-ylmethanamine Derivatives

The synthesis of benzofuran-6-ylmethanamine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the benzofuran core followed by the introduction of the methanamine side chain.

Step 1: Synthesis of the Benzofuran Core A variety of methods can be employed for the synthesis of the benzofuran nucleus, often starting from substituted phenols and involving cyclization reactions.[13][14][15]

Step 2: Introduction of the Methanamine Side Chain The methanamine side chain at the 6-position can be introduced through reactions such as the Vilsmeier-Haack reaction to install a formyl group, followed by reductive amination.

The following diagram outlines a generalized synthetic workflow.

Caption: Generalized synthetic workflow for benzofuran-6-ylmethanamine derivatives.

In Vitro Monoamine Transporter Assay

To evaluate the activity of the synthesized compounds on monoamine transporters, uptake inhibition and release assays are commonly performed using rat brain synaptosomes.

1. Preparation of Synaptosomes:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose buffer.

-

The homogenate is centrifuged to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in a suitable assay buffer.

2. Uptake Inhibition Assay:

-

Synaptosomes are pre-incubated with various concentrations of the test compound.

-

A radiolabeled monoamine neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake.

-

After a short incubation period, the uptake is terminated by rapid filtration.

-

The amount of radioactivity trapped in the synaptosomes is quantified by liquid scintillation counting.

-

IC₅₀ values are calculated from the concentration-response curves.

3. Release Assay:

-

Synaptosomes are preloaded with a radiolabeled monoamine.

-

After washing to remove excess radiolabel, the preloaded synaptosomes are incubated with the test compound.

-

The amount of radioactivity released into the supernatant is measured.

-

EC₅₀ values for release are determined from the concentration-response curves.

Concluding Remarks and Future Perspectives

The benzofuran-6-ylmethanamine scaffold represents a highly promising starting point for the development of novel therapeutics targeting the central nervous system. The structure-activity relationships discussed herein provide a roadmap for medicinal chemists to rationally design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on exploring a wider range of substitutions on both the benzofuran ring and the methanamine side chain. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets through computational modeling and structural biology will be invaluable in guiding future drug discovery efforts.

References

-

Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. Available at: [Link]

-

Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. Available at: [Link]

-

Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PMC. Available at: [Link]

-

Inhibition of monoamine oxidase by indole and benzofuran derivatives. ElectronicsAndBooks. Available at: [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

-

Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed. Available at: [Link]

-

Bioactive Benzofuran derivatives: A review. PubMed. Available at: [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. ResearchGate. Available at: [Link]

-

Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. PMC. Available at: [Link]

-

Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. PubMed. Available at: [Link]

-

Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Blossom Analysis. Available at: [Link]

-

Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Bentham Science. Available at: [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available at: [Link]

-

The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. PubMed. Available at: [Link]

-

The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats | Request PDF. ResearchGate. Available at: [Link]

- Benzofuran derivatives, their production and use. Patsnap.

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. Available at: [Link]

-

Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacophore Frontier: Unlocking 6-Substituted Benzofuran Amines

[1]

Executive Summary: The Indole Bioisostere with a Twist

The benzofuran scaffold represents a cornerstone in medicinal chemistry, serving as a robust bioisostere to the ubiquitous indole.[1] While the indole nitrogen acts as a hydrogen bond donor, the benzofuran oxygen serves as a weak hydrogen bond acceptor, altering lipophilicity (LogP) and metabolic profiles.[1]

This technical guide focuses specifically on 6-substituted benzofuran amines . This sub-class is privileged because the C6 position on the benzofuran ring is electronically and sterically analogous to the C5 position of indole (the serotonin attachment point). Modulation at C6 allows for precise tuning of receptor subtype selectivity (particularly 5-HT receptors) and metabolic stability, while the amine moiety (typically at C3 or on a C3-alkyl chain) drives primary target engagement.[1]

Structural Biology & SAR: The "Selectivity Switch"

The structure-activity relationship (SAR) of this scaffold relies on a tripartite interaction model.[1]

The Core Triad

-

The Amine Handle (Target Engagement): Usually located on a flexible alkyl chain at C3 (e.g., ethylamine) or directly attached for kinase targets.[1] It forms the critical salt bridge with Aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).[1]

-

The Furan Oxygen (Lipophilic/Electronic Modulator): Unlike the indole NH, the ether oxygen lowers the polar surface area (PSA), enhancing blood-brain barrier (BBB) permeability—crucial for CNS targets.[1]

-

The C6-Substituent (The Selectivity Switch): This is the "Magic Methyl" region of the scaffold. Substituents here project into the hydrophobic crevices of receptors (e.g., the hydrophobic pocket formed by Val, Phe, and Trp residues in 5-HT2C).[1]

SAR Visualization

The following diagram illustrates the vector analysis for optimizing this scaffold.

Caption: SAR interaction map highlighting the C6-substituent's role in stabilizing the metabolic liability at C2 while driving selectivity.

Metabolic Liability & Optimization

A critical challenge with benzofurans is the metabolic opening of the furan ring by CYP450 enzymes (primarily CYP2D6 and CYP3A4), leading to reactive enedial intermediates that can cause hepatotoxicity.[1]

The C6 Solution: Introducing electron-withdrawing groups (EWGs) or metabolically stable lipophilic groups (e.g., -CF3, -Cl, -F) at the C6 position reduces the electron density of the furan C2-C3 double bond.[1] This raises the oxidation potential, making the ring less susceptible to epoxidation and subsequent opening.[1]

Data Summary: Metabolic Stability vs. C6 Substitution Microsomal Stability Assay (Human Liver Microsomes)

| Compound Variant | C6 Substituent | t 1/2 (min) | Cl_int (µL/min/mg) | Notes |

| BF-H (Ref) | -H | 12.4 | 115.0 | Rapid furan oxidation |

| BF-OMe | -OCH3 | 18.2 | 85.4 | O-demethylation is major route |

| BF-F | -F | 45.6 | 32.1 | Blocked para-position metabolism |

| BF-CF3 | -CF3 | >60 | <15.0 | High stability; lowered C2-C3 reactivity |

Synthetic Pathways: The Modular Approach

To access diverse 6-substituted benzofuran amines, a modular synthesis is required. The Sonogashira-Cyclization strategy is preferred over the Rap-Stoermer reaction for library generation due to milder conditions and higher tolerance for functional groups.[1]

Synthetic Workflow Diagram

Caption: Modular synthetic route utilizing Sonogashira coupling for rapid analog generation.

Detailed Experimental Protocol

Objective: Synthesis of 6-(trifluoromethyl)benzofuran-3-ethanamine (Representative Scaffold).

Step 1: Iodination of Phenol

-

Dissolve 3-(trifluoromethyl)phenol (10.0 mmol) in acetonitrile (50 mL).

-

Add N-Iodosuccinimide (NIS) (11.0 mmol) portion-wise at 0°C.

-

Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]

-

Workup: Quench with sat. Na2S2O3.[1] Extract with EtOAc.[1][2] The product, 2-iodo-5-(trifluoromethyl)phenol, directs the substituent to the C6 position of the final benzofuran.[1]

Step 2: Sonogashira Coupling & Cyclization (One-Pot)

-

To a degassed solution of the iodo-phenol (5.0 mmol) in DMF (20 mL), add PdCl2(PPh3)2 (0.05 eq) and CuI (0.1 eq).

-

Add triethylamine (3.0 eq) followed by 4-((trimethylsilyl)but-3-ynyl)phthalimide (as a protected amine precursor) (6.0 mmol).

-

Heat to 80°C for 12 hours. The phenol oxygen attacks the activated alkyne, effecting cyclization.[1]

-

Purification: Flash chromatography (SiO2) yields the phthalimide-protected benzofuran.[1]

Step 3: Deprotection (Amine Release) [1]

-

Dissolve the intermediate in EtOH (20 mL).

-

Add Hydrazine hydrate (5.0 eq) and reflux for 2 hours.

-

Cool, filter the phthalhydrazide precipitate.[1]

-

Concentrate filtrate and convert to HCl salt using 4M HCl in dioxane.

Validation Checkpoint:

-

1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet at ~7.8-8.0 ppm. Absence of this peak suggests incomplete cyclization or ring opening.

-

HRMS: Confirm [M+H]+ consistent with the calculated mass.

Therapeutic Case Studies

CNS: 5-HT2C Agonists (Psychoplastogens)

Compounds like 6-APB (6-(2-aminopropyl)benzofuran) demonstrate how C6-substitution drives potency.[1]

-

Mechanism: The benzofuran core mimics the indole of serotonin. The C6-alkyl/halogen group fills the hydrophobic pocket usually occupied by the 5-hydroxy/5-chloro group of tryptamines.[1]

-

Outcome: 6-substituted analogs often show higher selectivity for 5-HT2C over 5-HT2A compared to their indole counterparts, reducing hallucinogenic potential while maintaining therapeutic efficacy for depression or OCD.[1]

Oncology: Kinase Inhibition

6-substituted benzofuran-3-amines have emerged as scaffolds for inhibiting VEGFR and EGFR.[1]

-

Role of C6: In this context, bulky groups at C6 (e.g., 6-(3-morpholinopropoxy)) can solubilize the molecule and interact with the solvent-exposed region of the ATP-binding pocket.[1]

References

-

Review of Benzofuran Synthesis: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.[3] (2024).[1][4][5] NIH/PubMed. Link

-

5-HT2C Agonist SAR: Novel Benzofuran and Benzothiophene Psychedelic Psychoplastogens as 5-HT2C Agonists. (2025).[1][2][6][7][8] ResearchGate. Link

-

Anticancer SAR: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022).[1][9][10] NIH/PubMed. Link

-

Metabolic Stability: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. (2023).[1][11] MDPI.[1][2][10] Link[1]

-

General Pharmacology: Mini review on important biological properties of benzofuran derivatives. (2016).[1][9][12] MedCrave. Link

Sources

- 1. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly substituted benzo[ b ]furan synthesis through substituent migration - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01192A [pubs.rsc.org]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medcraveonline.com [medcraveonline.com]

A Comprehensive Technical Guide on the Biological Activities of Benzofuran Analogs for Drug Discovery

Executive Summary

The benzofuran scaffold, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological and pharmacological activities.[3][4][5] This guide provides an in-depth exploration of the diverse therapeutic potential of benzofuran analogs, with a focus on their anticancer, neuroprotective, and antimicrobial properties. While the specific substitution pattern of 1-benzofuran-6-ylmethanamine is a point of interest, this document will address the broader class of benzofuran derivatives to establish a comprehensive scientific context for its potential applications. We will delve into key mechanisms of action, elucidate structure-activity relationships (SAR), present detailed experimental protocols for lead characterization, and offer a forward-looking perspective on the role of these compounds in modern drug development.

The Benzofuran Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to the Benzofuran Structure

The benzofuran core is a bicyclic aromatic system that serves as a versatile and robust template for chemical modification.[1] Its unique electronic and structural characteristics allow for the introduction of various substituents at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological effects.[1] This adaptability has made the benzofuran nucleus a frequent target for medicinal chemists aiming to develop novel therapeutics for a wide range of disorders.[2]

Significance in Natural Products and Synthetic Drugs

Benzofuran derivatives are ubiquitous in nature, found in a variety of plants where they contribute to a range of biological functions.[4][6] Well-known natural products like Ailanthoidol, Cicerfuran, and Conocarpan feature this core structure and possess activities ranging from antifungal to anticancer.[3][6] In the realm of synthetic pharmaceuticals, the benzofuran moiety is a key component of established drugs such as the antiarrhythmic agent Amiodarone and the antifungal drug Griseofulvin, underscoring its clinical significance.[6]

Anticancer Activity of Benzofuran Analogs

The development of benzofuran derivatives as anticancer agents is one of the most extensively researched areas, with many analogs demonstrating potent cytotoxicity against a panel of human cancer cell lines, often with reduced adverse effects compared to conventional chemotherapy.[1][2][7]

Key Mechanisms of Action

Benzofuran analogs exert their anticancer effects through diverse and often multi-targeted mechanisms.

-

Kinase Inhibition : Certain derivatives function as potent inhibitors of key signaling kinases involved in tumor growth and proliferation. For instance, specific benzofuran-nicotinonitrile derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]

-

Topoisomerase II Inhibition : Topoisomerase II (Topo II) is a critical enzyme for DNA replication in cancer cells. Some benzofuran analogs have demonstrated stronger Topo II inhibitory activity than the standard drug Etoposide, leading to cell cycle arrest and apoptosis.[8]

-

Tubulin Polymerization Inhibition : Disruption of microtubule dynamics is a validated anticancer strategy. Halogenated benzofuran derivatives have been identified as inhibitors of tubulin polymerization, inducing cell cycle arrest at the G2/M phase and triggering apoptosis through both receptor-mediated and mitochondrial pathways.[9]

-

Inhibition of Hypoxia-Inducible Factor (HIF-1) : The HIF-1 pathway is crucial for tumor survival in low-oxygen environments. Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit this pathway, which is implicated in the progression of various malignant cancers.[10]

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the anticancer potency of benzofuran analogs.

-

Halogenation : The introduction of halogen atoms (Cl, Br, F) into the benzofuran system, either on the ring or on substituent groups, consistently results in a significant enhancement of cytotoxic activity.[3][10]

-

Substitutions at C-2 and C-3 : The C-2 and C-3 positions of the furan ring are critical for activity. Ester or heterocyclic ring substitutions at the C-2 position have been found to be crucial for cytotoxicity.[1]

-

Hybrid Molecules : Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties like piperazine, imidazole, or chalcone have emerged as particularly potent cytotoxic agents.[10]

Data Summary: Cytotoxicity of Lead Compounds

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives against various human cancer cell lines.

| Compound Class | Specific Analog | Target Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran-Nicotinonitrile | Compound 14d | HeLa | - | [8] |

| VEGFR-2 Inhibition | 0.069 | [8] | ||

| EGFR Inhibition | 0.103 | [8] | ||

| Topo II Inhibition | 19.74 | [8] | ||

| 6-HMA-Benzofuran | Compound 5 (with Fluorine) | - | 0.43 | [1] |

| 3-Methylbenzofuran | Compound 16b | A549 | 1.48 | [7] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, making it a cornerstone for primary cytotoxicity screening.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Workflow Visualization: Anticancer Drug Discovery

Caption: High-level workflow for anticancer drug discovery using benzofuran analogs.

Neuroprotective and Neuromodulatory Activities

Benzofuran derivatives have emerged as promising multi-target agents for treating complex neurodegenerative disorders like Alzheimer's disease (AD).[11][12] Their ability to interact with multiple pathological pathways makes them particularly attractive candidates.

Key Mechanisms of Action

-

Cholinesterase Inhibition : A primary strategy in AD treatment is to increase acetylcholine levels in the brain. Several novel benzofuran compounds have been synthesized that exhibit potent acetylcholinesterase (AChE) inhibitory activity, with some showing IC₅₀ values comparable to the standard drug donepezil.[13][14]

-

Modulation of Amyloid-β (Aβ) Aggregation : The aggregation of Aβ peptides into toxic plaques is a hallmark of AD. Benzofuran-based compounds have been shown to effectively inhibit Aβ fibril formation and protect neuronal cells from Aβ-induced toxicity.[11][12][15]

-

Antioxidant and Anti-neuroinflammatory Effects : Oxidative stress and neuroinflammation contribute significantly to neuronal damage. Benzofuran derivatives can mitigate these effects by scavenging free radicals and reducing levels of inflammatory cytokines like IL-6, thereby exerting a neuroprotective effect.[13][15]

Data Summary: Acetylcholinesterase Inhibition

| Compound | Description | AChE IC₅₀ (µM) | Reference |

| Compound 7c | Novel Benzofuran Derivative | 0.058 | [14] |

| Compound IV | 3-((3-Acetylphenyl) amino)-1-(benzofuran-2-yl) prop-2-en-1-one | 0.058 | [13] |

| Donepezil | Reference Drug | 0.049 | [13][14] |

Experimental Protocol: Ellman's Method for AChE Inhibition

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE enzyme, DTNB, and the substrate ATCI in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

-

Inhibitor Addition: Add 25 µL of various concentrations of the benzofuran analog to the test wells. Add 25 µL of buffer to the control wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the % inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Pathway Visualization: Multi-Target Strategy for Alzheimer's

Caption: Multi-target mechanism of benzofuran analogs in Alzheimer's disease therapy.

Antimicrobial Properties of Benzofuran Derivatives

Infectious diseases remain a global health threat, exacerbated by rising antimicrobial resistance. Benzofuran derivatives have demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungi, making them valuable scaffolds for the development of new anti-infective agents.[16][17][18]

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzofuran analog in the broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic like Ciprofloxacin can be used as a reference compound.[18]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin or by measuring absorbance.

Emerging and Other Biological Activities

The versatility of the benzofuran scaffold extends beyond the major areas discussed.

-

Anti-osteoporotic Activity : A novel series of 3,5-disubstituted benzofuran derivatives has been identified with potent osteoblast differentiation-promoting activity.[19][20] The lead compound, 23d, was shown to act by inhibiting cyclin-dependent kinase 8 (CDK8) and demonstrated oral activity in an ovariectomized rat model of osteoporosis, increasing femoral bone mineral density.[19][20]

-

Anti-inflammatory and Antiviral Potential : The benzofuran core is present in compounds with documented anti-inflammatory, antiviral, and antioxidant properties, highlighting its potential for development in a wide array of therapeutic areas.[3][5][6]

Conclusion and Future Directions

The benzofuran scaffold is undeniably a cornerstone of medicinal chemistry, providing a foundation for compounds with potent and diverse biological activities. Research into its derivatives has yielded promising leads in oncology, neurodegeneration, and infectious diseases. The structure-activity relationships elucidated to date provide a clear roadmap for medicinal chemists to design next-generation therapeutics with improved potency and selectivity.

Future research should focus on exploring less common substitution patterns, such as the 1-benzofuran-6-ylmethanamine moiety, to unlock novel pharmacological profiles. Furthermore, the inherent ability of many benzofuran analogs to engage multiple biological targets simultaneously makes them ideal candidates for the development of multi-target drugs, a strategy that is increasingly vital for treating complex, multifactorial diseases. The continued synthesis and biological evaluation of novel benzofuran analogs will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (MDPI)

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (PubMed)

- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti

- Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.

- Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti

- Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. (PMC)

- Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. (ijpsonline.com)

- Synthesis of New Benzofuran Derivatives and Evaluation of their Antimicrobial Activities. (scinapse.io)

- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (PMC)

- Synthesis and antimicrobial activity of some benzofuran deriv

- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (International Journal of Pharmacy and Biological Sciences)

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv

- (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.

- Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran deriv

- Mini review on important biological properties of benzofuran deriv

- Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investig

- Biologically important benzofuran analogs.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (PMC)

- Anticancer therapeutic potential of benzofuran scaffolds. (PMC)

- Natural source, bioactivity and synthesis of benzofuran deriv

- Anticancer therapeutic potential of benzofuran scaffolds. (RSC Publishing)

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl

- Natural source, bioactivity and synthesis of benzofuran deriv

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (mdpi.com)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpbs.com [ijpbs.com]

- 19. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

Benzofuran-6-methanamine HCl molecular weight and formula

[1]

Executive Summary

Benzofuran-6-methanamine hydrochloride (CAS: 943844-52-8) is a specialized heterocyclic building block used extensively in medicinal chemistry.[1][2][3] As a primary amine attached to the 6-position of a benzofuran core, it serves as a critical scaffold for developing kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and anti-inflammatory agents.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug discovery.[1] Unlike the more common 2- or 3-substituted benzofurans, the 6-position substitution offers unique vector geometry for exploring binding pockets, making it a high-value intermediate for diversifying structure-activity relationship (SAR) studies.[1]

Part 1: Physicochemical Identity[1]

The following data establishes the core identity of the compound. Researchers should verify these parameters upon receipt of any commercial batch to ensure structural integrity.

Table 1: Core Chemical Specifications

| Parameter | Specification |

| Chemical Name | Benzofuran-6-ylmethanamine hydrochloride |

| Synonyms | 6-(Aminomethyl)benzofuran HCl; 1-Benzofuran-6-ylmethanamine HCl |

| CAS Number | 943844-52-8 |

| Molecular Formula | |

| Molecular Weight | 183.63 g/mol |

| Free Base MW | 147.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| SMILES | C1=CC2=C(C=C1CN)OC=C2.Cl |

| InChI Key | ORSCEBONMBYAHW-UHFFFAOYSA-N (Base) |

Structural Analysis & Spectroscopy

The benzofuran ring consists of a benzene ring fused to a furan ring.[4] The 6-position is located on the benzene ring, para to the furan oxygen.[1]

Part 2: Synthetic Pathways[1]

Synthesizing Benzofuran-6-methanamine HCl requires navigating the reactivity of the benzofuran ring, which is sensitive to strong acids and oxidants.[1] The two primary routes involve reducing a nitrile or an amide precursor.

Route A: Reduction of 6-Cyanobenzofuran (Preferred)

This route is favored for its atom economy and direct access to the amine.[1]

-

Precursor Synthesis: Start with 6-hydroxybenzofuran .[1] Convert the phenol to a triflate (using

), then perform a Pd-catalyzed cyanation (using -

Reduction:

Route B: Amide Reduction (Scalable)

This route avoids the use of toxic cyanides and is often used in larger-scale manufacturing (e.g., related to Lifitegrast intermediates).[1]

-

Precursor: Benzofuran-6-carboxylic acid .[1]

-

Amide Formation: Activate the acid (SOCl2 or HATU) and react with ammonia (

) to form the primary amide. -

Reduction: Reduce the amide using Borane-THF (

) or LAH.[1] -

Salt Formation: Isolate the free amine and convert to the HCl salt for stability.

Visualization: Synthetic Workflow

Caption: Figure 1. Dual synthetic pathways to Benzofuran-6-methanamine HCl via Nitrile (Route A) and Amide (Route B)[1] intermediates.

Part 3: Applications in Drug Discovery[1][3]

Pharmacophore & Bioisosterism

The benzofuran-6-methanamine moiety is a "privileged scaffold" because it combines a lipophilic aromatic core with a polar, basic "handle."[1]

-

Bioisostere: It often serves as a bioisostere for indole-6-methanamine or naphthalene-2-methanamine .[1] The oxygen atom in the benzofuran ring acts as a weak hydrogen bond acceptor, unlike the N-H donor in indole, altering the solvation profile and binding affinity.[1]

-

Vector Analysis: The 6-position directs the amine substituent into a specific region of the protein binding pocket (often the solvent-exposed region in kinase ATP pockets), distinct from the 2- or 3-positions.[1]

Medicinal Chemistry Case Study

While specific clinical candidates using exactly this fragment are proprietary, the Benzofuran-6-carboxylic acid precursor is a known intermediate in the synthesis of Lifitegrast (Xiidra), an LFA-1 antagonist used for dry eye disease.[1] This validates the benzofuran-6-substitution pattern as a drug-like motif with favorable metabolic stability.[1]

Experimental Protocol: Amide Coupling

To use this compound in library synthesis (e.g., reacting with a carboxylic acid

-

Dissolution: Dissolve 1.0 eq of Benzofuran-6-methanamine HCl in DMF.

-

Neutralization: Add 3.0 eq of DIPEA (Diisopropylethylamine) to free the base.

-

Coupling: Add 1.0 eq of Carboxylic Acid and 1.1 eq of HATU.

-

Reaction: Stir at RT for 2–16 hours.

-

Validation: Monitor by LC-MS for the disappearance of the amine (

148) and appearance of the amide product.

Part 4: Handling & Stability[1]

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Stability: The benzofuran ring is stable to basic and weakly acidic conditions but can polymerize or ring-open under strong acidic conditions combined with heat.[1]

-

Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

-

PubChem Compound Summary. (2025). 1-Benzofuran-6-ylmethanamine hydrochloride.[1][2][5] National Center for Biotechnology Information. Retrieved from [Link]

-

Song, S. Y., et al. (2015).[6] "An improved and scale-up synthesis of 6-hydroxybenzofuran." Research on Chemical Intermediates, 42, 6827–6835.[1] (Describes precursor synthesis). Retrieved from [Link]

-

Zade, V. M., et al. (2024).[7] "Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast." ResearchGate.[3][6][7] (Validates the 6-substituted benzofuran scaffold). Retrieved from [Link]

-

Chemsrc. (2025).[3][6] CAS 943844-52-8 Entry.[1][2][5][8] Retrieved from [Link]

Sources

- 1. CAS#:1306606-28-9 | 1-Benzofuran-3-ylmethanamine hydrochloride | Chemsrc [chemsrc.com]

- 2. CAS#:1872684-33-7 | 3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazole | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran - Wikipedia [en.wikipedia.org]

- 5. (1-Benzofuran-6-yl)methanamine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 苯并呋喃-6-基甲胺盐酸盐 | Benzofuran-6-ylmethanamine hcl | 943844-52-8 - 乐研试剂 [leyan.com]

Comparative Technical Analysis: Benzofuran-5-yl vs. Benzofuran-6-yl Methanamine Isomers

[1][2]

Executive Summary

The benzofuran scaffold represents a critical bioisostere in medicinal chemistry, frequently serving as a surrogate for the indole nucleus (found in serotonin) or the methylenedioxyphenyl moiety (found in MDA/MDMA). While the 2-aminopropyl homologs (5-APB and 6-APB) are well-documented for their psychoactive profiles, the methanamine (aminomethyl) isomers—Benzofuran-5-ylmethanamine and Benzofuran-6-ylmethanamine —serve as fundamental "C1-homolog" building blocks.

This guide analyzes the structural, electronic, and synthetic divergences between these two isomers. The 5-yl isomer provides a linear topology analogous to serotonin (5-HT), whereas the 6-yl isomer offers a "bent" vector often associated with enhanced selectivity for dopamine transporters (DAT) in homologous series. This document synthesizes chemical data, synthetic protocols, and structure-activity relationships (SAR) to guide their application in fragment-based drug discovery.

Chemical & Physical Profile

The core difference lies in the substitution position on the benzene ring of the benzofuran system. This positional change alters the vector of the amine side chain relative to the furan oxygen lone pairs, impacting both receptor docking and metabolic stability.

| Property | Benzofuran-5-ylmethanamine | Benzofuran-6-ylmethanamine |

| CAS Number | 37798-08-6 | 17450-69-0 |

| Molecular Formula | C | C |

| Molecular Weight | 147.17 g/mol | 147.17 g/mol |

| Topology | Linear (pseudo-para to furan C2) | Bent (pseudo-meta to furan C2) |

| Bioisosteric Analog | 5-Hydroxytryptamine (Serotonin) | 6-Substituted Indoles / MDA |

| Electronic Character | Amine is conjugated to O1 via C3a-C7a | Amine is electronically distinct from O1 |

| Key Precursor | 5-Bromobenzofuran / 5-Cyanobenzofuran | 6-Bromobenzofuran / 6-Cyanobenzofuran |

Electronic Differentiation[5]

-

5-Position: The C5 carbon is electronically coupled to the furan oxygen (O1) through the

-system. In electrophilic aromatic substitution, the 5-position is activated (para-like relative to the ether oxygen). -

6-Position: The C6 carbon is less electronically influenced by the O1 lone pair compared to C5. Substituents at C6 often exert steric rather than electronic influence on the furan ring's binding pocket interactions.

Synthetic Pathways[4][6]

The synthesis of these isomers requires divergent strategies due to the directing effects on the benzene ring. The 5-isomer is generally more accessible via salicylaldehyde derivatives, while the 6-isomer often requires resorcinol-based starting materials or specific metal-catalyzed cyclizations.

Protocol A: Synthesis of Benzofuran-5-ylmethanamine

Mechanism: Rapoport-type cyclization or alkylation of salicylaldehyde followed by functional group interconversion.

-

Start: 5-Bromosalicylaldehyde.

-

Cyclization: Reaction with ethyl bromoacetate (K

CO -

Cyanation: Rosenmund-von Braun reaction (CuCN, DMF, reflux) converts the bromide to benzofuran-5-carbonitrile .

-

Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH

, THF) yields the 5-ylmethanamine .

Protocol B: Synthesis of Benzofuran-6-ylmethanamine

Mechanism: Requires constructing the furan ring on a 4-substituted phenol (resorcinol derivative).

-

Start: 4-Bromoresorcinol or 2-Hydroxy-4-bromobenzaldehyde.

-

Cyclization: Reaction with chloroacetaldehyde or bromoacetaldehyde dimethyl acetal under acidic conditions yields 6-bromobenzofuran .

-

Formylation (Alternative): Lithium-halogen exchange (n-BuLi, -78°C) followed by DMF quench yields benzofuran-6-carbaldehyde .

-

Reductive Amination: Reaction with hydroxylamine to form the oxime, followed by reduction (Zn/HCl or LAH) to the 6-ylmethanamine .

Caption: Divergent synthetic workflows for 5-yl vs 6-yl isomers. Note the reliance on distinct starting phenolic precursors.

Structural Analysis & Bioisosterism

Understanding the "Bioisosteric Overlay" is crucial for predicting pharmacological activity. These methanamines are often used as fragments to mimic the ethylamine side chain of tryptamines or the phenethylamine core of catecholamines.

The Serotonin (5-HT) Overlay

-

5-yl Isomer: When the benzofuran is superimposed on the indole ring of serotonin, the 5-position of the benzofuran corresponds directly to the 5-position of the indole (where the -OH group resides in serotonin). Thus, Benzofuran-5-ylmethanamine is a direct steric and electronic bioisostere of the serotonin core.

-

6-yl Isomer: This isomer places the amine chain at a position analogous to the 6-position of indole. In SAR studies of hallucinogens (e.g., tryptamines), 6-substitution often retains potency but alters receptor subtype selectivity (e.g., 5-HT2A vs 5-HT2C).

The MDA/MDMA Overlay

In the context of phenethylamines (like MDA), the benzofuran ring mimics the 3,4-methylenedioxybenzene system.[1]

-

5-APB (C3 homolog of 5-yl): Mimics the "para" oxygen effect relative to the chain.

-

6-APB (C3 homolog of 6-yl): Mimics the "meta" oxygen effect.

-

Pharmacological Divergence: Literature on the homologs (APB series) suggests that the 6-isomer often exhibits higher potency at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to the 5-isomer, which is often more serotonergic.

Caption: Bioisosteric mapping of benzofuran isomers against Serotonin and MDA, predicting divergent receptor affinities.

Analytical Differentiation

Distinguishing these isomers in a laboratory setting is critical due to their similar mass spectra.

-

Mass Spectrometry (MS): Both isomers show a molecular ion

and a tropylium-like fragment at -

Nuclear Magnetic Resonance (

H-NMR):-

5-yl Isomer: Look for a singlet (or narrow doublet) for H4 (the proton between the furan ring and the side chain) at

ppm. The coupling pattern of H6 and H7 will be an ortho-doublet and a meta-doublet. -

6-yl Isomer: Look for a singlet for H7 (the proton adjacent to the furan oxygen) at

ppm. H4 and H5 will show ortho-coupling ( -

Key Diagnostic: The H3 furan proton (usually

ppm) may show different long-range coupling to the benzene ring protons depending on the substitution pattern.

-

References

-

Matrix Fine Chemicals. (n.d.). 1-(1-Benzofuran-5-yl)methanamine | CAS 37798-08-6.[2][3][4] Retrieved from

-

PubChem. (2025).[5] 1-Benzofuran-5-ylmethylamine | C9H9NO.[2][3] National Library of Medicine. Retrieved from

-

Cymit Quimica. (n.d.).[6] Benzofuran-6-Ylmethanamine | CAS 17450-69-0.[6] Retrieved from

-

Baumann, M. H., et al. (2020).[1] The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats.[1] Psychopharmacology. Retrieved from

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Retrieved from

-

UNODC. (2025). 6-(2-Aminopropyl)benzofuran Substance Details. United Nations Office on Drugs and Crime. Retrieved from

Sources

- 1. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(1-BENZOFURAN-5-YL)METHANAMINE | CAS 37798-08-6 [matrix-fine-chemicals.com]

- 3. 1-Benzofuran-5-ylmethylamine | C9H9NO | CID 2795182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. - CAS:37798-08-6 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]

- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzofuran-6-Ylmethanamine | CymitQuimica [cymitquimica.com]

The Benzofuran Scaffold: Strategic Synthesis of Primary Amine Building Blocks

Executive Summary

This technical guide addresses the synthesis, stability, and medicinal application of benzofuran-based primary amines. While the benzofuran ring is a classic bioisostere for indole, the introduction of a primary amine (

Part 1: Structural Significance & Medicinal Chemistry

The Indole-to-Benzofuran Bioisosteric Switch

In drug design, replacing an indole scaffold with a benzofuran is a strategic tactic to modulate physicochemical properties without altering the gross topology of the ligand.

| Feature | Indole Scaffold | Benzofuran Scaffold | Medicinal Chemistry Impact |

| H-Bonding | Donor (NH) & Acceptor ( | Acceptor only (O) | Removes H-bond donor; useful if the NH is a metabolic liability or to improve membrane permeability. |

| Lipophilicity | Moderate ( | Higher ( | Increases CNS penetration; enhances hydrophobic pocket occupancy. |

| Metabolism | Prone to N-oxidation & C3-oxidation | Prone to C2/C3 epoxidation | Eliminates N-oxide metabolite formation; alters CYP450 isoform selectivity. |

| Electronic | Electron-rich (Pyrrole-like) | Less electron-rich | Modulates |

Structural Classification

We categorize these building blocks into two distinct classes based on synthetic accessibility and stability:

-

Class A: Direct Ring Amines (2-amino / 3-amino)

-

Status: Highly reactive enamine ethers.

-

Challenge: The 2-aminobenzofuran tautomerizes to the lactone (coumaran-2-one) or polymerizes upon exposure to air/acid unless stabilized by electron-withdrawing groups (EWG) at C3.

-

-

Class B: Side-Chain Amines (Alkylamines)

-

Status: Stable building blocks.

-

Utility: Direct analogs of tryptamine (C3-ethylamine) or benzylamine (C2-methylamine).

-

Part 2: Synthetic Architectures & Pathways

The following Graphviz diagram visualizes the divergent synthetic strategies for accessing these two classes.

Caption: Divergent synthesis of unstable 2-aminobenzofurans (requiring trapping) vs. stable alkylamine scaffolds.

Part 3: Strategic Protocols

Protocol A: Synthesis of Benzofuran-2-ylmethanamine (C2-Methylamine)

Target: A robust primary amine building block for reductive aminations. Mechanism: Rap-Stoermer condensation followed by nitrile reduction.

Step 1: Formation of 2-Cyanobenzofuran

Reagents: Salicylaldehyde (1.0 eq), Chloroacetonitrile (1.2 eq),

-

Dissolve salicylaldehyde in DMF (

). -

Add

and stir for 15 min to form the phenoxide. -

Add chloroacetonitrile dropwise. Heat to

for 4 hours. -

Causality: The phenoxide displaces the chloride (S

2), followed by an intramolecular Thorpe-Ziegler type cyclization on the nitrile and subsequent elimination of water (aromatization) to reform the nitrile group on the benzofuran ring. -

Workup: Pour into ice water. The product usually precipitates. Filter and wash with hexanes.

Step 2: Selective Reduction to Primary Amine

Reagents:

-

Suspend LAH in dry THF at

under Argon. -

Add 2-cyanobenzofuran (dissolved in THF) dropwise to control exotherm.

-

Reflux for 2 hours.

-

Quench (Fieser Method): Cool to

. Add water ( -

Filter the granular precipitate. Acidify filtrate with HCl to form the stable amine hydrochloride salt.

Protocol B: Synthesis of 2-(Benzofuran-3-yl)ethanamine (The "Tryptamine" Bioisostere)

Target: A C3-linked ethylamine, bioisosteric to serotonin/tryptamine. Mechanism: Fischer-type cyclization or reduction of a benzofuran-3-acetamide.

Procedure (via Acid Chloride/Amide):

-

Start: Benzofuran-3-acetic acid (commercially available or made via cyclization of 4-phenoxy-3-oxobutanoate).

-

Activation: Reflux acid in

to generate acid chloride. Evaporate excess -

Amidation: Treat with aqueous

(or alkyl amine) in DCM to form the acetamide. -

Reduction: Reduce the amide using

in refluxing THF (as per Protocol A). -

Purification: Isolate as the oxalate or fumarate salt for optimal crystallinity and stability.

Part 4: Reactivity & Stability Profiles

The "Forbidden" 2-Aminobenzofuran

Researchers often attempt to synthesize free 2-aminobenzofuran to react with electrophiles. This typically fails due to rapid tautomerization.

Self-Validating Check:

-

Observation: If your reaction mixture turns dark/tarry upon exposure to air, you have likely generated the free amine which is polymerizing.

-

Solution: Generate the 2-aminobenzofuran in situ or use a "Trapping" strategy.

-

Method: React salicylaldehyde with an

-amino acid equivalent or use the recent gem-difluoroalkene route in the presence of the electrophile (e.g., acid chloride) to capture the amine as a stable amide immediately.

-

| Parameter | 2-Aminobenzofuran (Free Base) | Benzofuran-2-ylmethanamine |

| Storage | Do not store. Use in situ. | Stable at RT (as HCl salt). |

| Air Sensitivity | High (Oxidative dimerization). | Low. |

| Acid Stability | Hydrolyzes to lactone. | Stable (Forms salt). |

| Primary Use | Intermediate for fused heterocycles. | Building block for library synthesis. |

References

-

Tomaszewski, Z., et al. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines.[1] Journal of Medicinal Chemistry.[1][2]

-

Koca, M., et al. (2022).[3] Triethylamine-catalyzed Rap–Stoermer reaction for benzofuran synthesis. Journal of Heterocyclic Chemistry.

-

Xu, H., et al. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes.[4] Organic Chemistry Frontiers.

-

Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][2]

-

BenchChem Technical Support. (2025). Stability and Synthesis of 2-Aminofurans and Benzofurans.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Comprehensive Safety & Handling Guide for 1-Benzofuran-6-ylmethanamine hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Precautionary Framework for a Novel Research Chemical

1-Benzofuran-6-ylmethanamine hydrochloride (CAS No. 943844-52-8) is a versatile small molecule scaffold and building block used in medicinal chemistry and drug discovery.[1] Its utility lies in the benzofuran core, a privileged structure in many biologically active compounds. As with any research chemical, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

A Note on Data Synthesis: A comprehensive, officially registered Safety Data Sheet (SDS) for 1-Benzofuran-6-ylmethanamine hydrochloride is not widely available in public databases. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust, precautionary safety framework. The information herein is expertly synthesized from data on structurally similar isomers, such as 1-Benzofuran-2-ylmethanamine hydrochloride, and the parent benzofuran moiety. This approach allows us to anticipate potential hazards and establish conservative, protective protocols that prioritize safety in the absence of compound-specific registered data. All recommendations should be implemented as part of a comprehensive laboratory-specific risk assessment.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in a sound risk assessment. The data below is compiled for 1-Benzofuran-6-ylmethanamine hydrochloride.

| Property | Value | Source |

| CAS Number | 943844-52-8 | [1] |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.6 g/mol | [1] |

| Appearance | Solid (Predicted) | Inferred from hydrochloride salt form |

| Purity | Min. 95% | [1] |

Section 2: Inferred Hazard Identification and GHS Classification

Based on the GHS classification for the closely related isomer, 1-Benzofuran-2-ylmethanamine hydrochloride, we can infer a similar hazard profile.[2] The primary hazards are associated with irritant properties.

-

Signal Word: Warning [2]

Inferred GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Causality of Hazards: The predicted irritant nature of this compound stems from its chemical structure. The primary amine group, even as a hydrochloride salt, can interact with mucosal membranes and skin, while the aromatic benzofuran ring system can also contribute to biological interactions. As a fine powder or dust, it can be easily aerosolized, leading to respiratory tract irritation upon inhalation.[2]

Caption: Inferred GHS Pictogram: Exclamation Mark for Irritation.

Section 3: Safe Handling and Storage Protocols

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and standardized procedures. The goal is to minimize all potential routes of exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[3][4] This is non-negotiable.

-

Causality: A fume hood provides constant, directed airflow that pulls airborne particles away from the operator's breathing zone, directly mitigating the risk of respiratory irritation (H335).[2] It also provides a contained space to manage accidental spills. Ensure safety showers and eyewash stations are readily accessible.[5]

Personal Protective Equipment (PPE): Essential Barrier Protection

Proper PPE is critical to prevent skin and eye contact.

| Equipment | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against airborne dust and splashes, preventing serious eye irritation (H319).[2][4][6] |

| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation (H315).[2][4] |

| Body Protection | A full-length laboratory coat. | Prevents contamination of personal clothing.[4] |

Workflow for Safe Handling and Storage

Adherence to a strict workflow minimizes the risk of exposure and cross-contamination.

Caption: Decision tree for first-aid response to exposure.

Step-by-Step First-Aid Protocols

-

Inhalation: Immediately move the individual to fresh air. If symptoms like coughing or shortness of breath occur, seek medical attention. [4][7]* Skin Contact: Immediately remove all contaminated clothing. [7]Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. [4]The mechanical action of washing is critical to remove the irritant.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open to rinse the entire surface. [4][7]This must be followed by immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention. [7]

Section 5: Accidental Release and Fire-Fighting Measures

Accidental Release

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear the full recommended PPE, including respiratory protection if dust is significant. [6]* Cleanup: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal. [3][6]Do not allow the chemical to enter drains or waterways. [7][8]

Fire-Fighting

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [6]* Hazardous Combustion Products: In a fire, this compound may decompose to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. [6]* Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against these hazardous decomposition products. [6][7]

Section 6: Toxicological Information (Inferred)

This section provides an inferred toxicological profile based on data from structurally related compounds. No specific studies on 1-Benzofuran-6-ylmethanamine hydrochloride were found.

| Hazard Category | Finding | Basis of Inference | Source |

| Acute Toxicity | No data available. Assumed to be harmful if swallowed. | General precaution for amine hydrochlorides. | [7] |

| Skin Corrosion/Irritation | Category 2 Irritant. Causes skin irritation. | GHS classification for 1-Benzofuran-2-ylmethanamine HCl. | [2] |

| Serious Eye Damage/Irritation | Category 2A Irritant. Causes serious eye irritation. | GHS classification for 1-Benzofuran-2-ylmethanamine HCl. | [2] |

| Respiratory Sensitization | Category 3. May cause respiratory irritation. | GHS classification for 1-Benzofuran-2-ylmethanamine HCl. | [2] |

| Carcinogenicity | Precautionary Concern. | The parent compound, Benzofuran, is classified as "possibly carcinogenic to humans (Group 2B)" and is suspected of causing cancer (Category 2). [5][8]This does not confirm the carcinogenicity of the derivative, but warrants handling with high caution. | [5][8] |

| Germ Cell Mutagenicity | No data available. | - | |

| Reproductive Toxicity | No data available. | - |

Expert Insight: The potential carcinogenicity of the parent benzofuran ring is a significant finding. [8]While the addition of the methanamine hydrochloride side chain at the 6-position will alter the molecule's metabolism and biological activity, the underlying hazard of the core structure cannot be dismissed without specific toxicological studies. Therefore, researchers must treat this compound with the caution afforded to a potential carcinogen, ensuring exposure is minimized to a level that is as low as reasonably achievable (ALARA).

References

- Material Safety Data Sheet - 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. Cole-Parmer.

- Safety d

- (1-Benzofuran-6-yl)methanamine hydrochloride Product Page. CymitQuimica.

- Safety Data Sheet - Benzofuran. Fisher Scientific.

- 1-Benzofuran-2-ylmethanamine hydrochloride Safety Summary.

- Safety Data Sheet - 2,3-Benzofuran. TCI Chemicals.

- Safety Data Sheet - General Handling. Generic SDS Source.

- Safety Data Sheet - General Emergency Procedures. Sigma-Aldrich.

- Benzofuran SDS, 271-89-6 Safety D

Sources

- 1. (1-Benzofuran-6-yl)methanamine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. 1-Benzofuran-2-ylmethanamine hydrochloride | C9H10ClNO | CID 22467483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. download.basf.com [download.basf.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Mastering Amide Bond Formation: A Protocol for Coupling 1-Benzofuran-6-ylmethanamine HCl

Introduction: The Central Role of the Amide Bond

In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and natural products underscores the necessity for robust and reliable synthetic protocols. This application note provides a detailed guide for the successful amide coupling of 1-Benzofuran-6-ylmethanamine hydrochloride, a versatile building block in modern drug discovery due to the biological significance of the benzofuran scaffold.[1][2] We will delve into the mechanistic underpinnings of two widely adopted coupling strategies, provide step-by-step experimental protocols, and offer insights into reaction optimization and purification.

The primary challenge when utilizing an amine hydrochloride salt is the protonated state of the amine, which renders it non-nucleophilic. Therefore, the addition of a non-nucleophilic base is critical to liberate the free amine in situ, allowing it to participate in the coupling reaction. This guide will explicitly address the stoichiometric considerations for this crucial step.

Reagent and Compound Profile

A thorough understanding of the key reagents is paramount for successful amide synthesis.

| Compound/Reagent | Formula | Mol. Weight | Role/Purpose | Key Considerations |

| 1-Benzofuran-6-ylmethanamine HCl | C₉H₁₀ClNO | 183.6 g/mol | Amine Component | Hygroscopic; store in a desiccator. Requires base for neutralization. |

| Carboxylic Acid (Generic) | R-COOH | Variable | Acid Component | Ensure dryness; residual water can hydrolyze activated intermediates. |

| EDC·HCl | C₈H₁₇N₃·HCl | 191.7 g/mol | Coupling Reagent | Water-soluble carbodiimide; byproducts are easily removed with aqueous workup. |

| HOBt | C₆H₅N₃O | 135.1 g/mol | Additive | Minimizes racemization and improves efficiency by forming a more stable active ester.[3] |

| HATU | C₁₀H₁₅F₆N₆OP | 380.2 g/mol | Coupling Reagent | Highly efficient uronium salt-based reagent, particularly for challenging couplings. |

| DIPEA (Hünig's Base) | C₈H₁₉N | 129.3 g/mol | Non-nucleophilic Base | Neutralizes amine HCl salt and facilitates the coupling reaction without competing as a nucleophile. |

| DMF | C₃H₇NO | 73.1 g/mol | Solvent | Aprotic, polar solvent; effectively dissolves most reactants. Ensure anhydrous grade is used. |

| DCM | CH₂Cl₂ | 84.9 g/mol | Solvent | Aprotic solvent, useful for reaction and workup. Less polar than DMF. |

CAS Number for 1-Benzofuran-6-ylmethanamine hydrochloride: 943844-52-8[4]

Mechanism of Action: A Tale of Two Coupling Strategies

The Carbodiimide Approach: EDC/HOBt

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a workhorse in amide synthesis. The reaction proceeds through a multi-step mechanism designed to activate the carboxylic acid.

-

Activation: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate.

-

HOBt Interception: This unstable intermediate is prone to racemization and side reactions. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester. This ester is more stable and less susceptible to racemization.[3][5]

-

Aminolysis: The free amine, liberated from its HCl salt by a base, attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt. The EDC is converted into a water-soluble urea byproduct, which simplifies purification.[3][6]

Caption: EDC/HOBt coupling mechanism.

The Uronium Salt Approach: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more modern and highly efficient coupling reagent, often employed for sterically hindered substrates or electron-deficient amines.

-

Base-Mediated Activation: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to its carboxylate form.

-

Active Ester Formation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.[7]

-

Rapid Aminolysis: The amine rapidly attacks the OAt-active ester to form the amide bond. The 7-azabenzotriazole structure of the leaving group is believed to accelerate this step through neighboring group participation.[7]

Caption: HATU coupling mechanism.

Experimental Protocols

The following are generalized protocols that should be optimized for specific carboxylic acid substrates. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable starting point for a wide range of substrates.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

1-Benzofuran-6-ylmethanamine HCl (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (2.5 equiv)

-

Anhydrous DMF (to make a 0.1 - 0.5 M solution)

Procedure:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), 1-Benzofuran-6-ylmethanamine HCl (1.1 equiv), and HOBt (1.2 equiv).

-

Dissolution: Add anhydrous DMF to dissolve the solids.

-